BML-260

Adipocyte Biology Thermogenesis Obesity Research

Researchers seeking to dissect JSP-1-dependent versus independent pathways in adipose biology or to develop clinical-grade HSPC expansion protocols require a uniquely validated chemical tool. BML-260 is the only known JSP-1 inhibitor that robustly activates UCP1 and thermogenesis without requiring JSP-1 catalytic inhibition, a mechanism mediated through CREB, STAT3, and PPAR signaling. - Exclusive bifunctional mechanism: Inhibits JSP-1 (IC50 18 µM) while activating UCP1 via a JSP-1-independent pathway, enabling pathway dissection that other JSP-1 inhibitors cannot replicate. - Validated superiority in HSPC expansion: Direct comparison shows superior multilineage engraftment and immune reconstitution in vivo over alternative small-molecule TAME, making it the definitive choice for protocols where reconstitution capacity is the primary endpoint. - Defined selectivity: Original SAR study provides a characterized selectivity profile, mitigating risks of off-target effects on VHR or MKP-1 that compromise data integrity in uncharacterized rhodanine derivatives.

Molecular Formula C17H11NO3S2
Molecular Weight 341.4 g/mol
CAS No. 101439-76-3
Cat. No. B026005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBML-260
CAS101439-76-3
Molecular FormulaC17H11NO3S2
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C17H11NO3S2/c19-15-14(10-11-4-2-1-3-5-11)23-17(22)18(15)13-8-6-12(7-9-13)16(20)21/h1-10H,(H,20,21)
InChIKeyHJGHAHOKZBWVGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BML-260 JSP-1/DUSP22 Inhibitor Overview


BML-260 is a synthetic, small-molecule rhodanine derivative that functions as a potent, reversible, and non-competitive inhibitor of the dual-specificity phosphatase JSP-1 (DUSP22) with a reported IC50 of 18 µM [1]. A key feature is its mechanistic duality: while it inhibits JSP-1, it also activates uncoupling protein 1 (UCP1) expression and thermogenesis in adipocytes through a JSP-1-independent pathway involving CREB, STAT3, and PPAR signaling [2]. This bifunctional profile makes it a uniquely valuable tool for research into metabolic disorders, obesity, and inflammatory diseases, as well as a novel agent for ex vivo hematopoietic stem and progenitor cell (HSPC) expansion [3].

BML-260 Irreplaceable Advantages


Generic substitution with other JSP-1 inhibitors (e.g., quinoxalinylureas like compound A17) or rhodanine derivatives is not scientifically sound because BML-260 exhibits a unique, quantitatively defined JSP-1-independent mechanism for activating UCP1 expression and thermogenesis [1]. This is not a class-wide effect. Furthermore, in functional assays for hematopoietic stem cell expansion, BML-260 showed a superior ability to improve multilineage reconstitution capacity in vivo compared to another small-molecule candidate, TAME, highlighting its distinct efficacy in a specific application [2]. Potency alone (IC50) is insufficient; the compound's unique polypharmacology and functional performance in disease-relevant models, not just enzyme assays, define its advantage. A different JSP-1 inhibitor will not replicate this functional profile.

BML-260 Comparative Evidence


JSP-1-Independent UCP1 Activation

BML-260 was directly tested for its ability to activate UCP1 in a JSP-1-independent manner. In a Ucp1-2A-GFP reporter assay, CRISPR-mediated knockout of JSP-1 did not impair BML-260's capacity to activate UCP1 expression, whereas its JSP-1 inhibitory activity (IC50=18 µM) would predict a JSP-1-dependent effect [1]. This effect was not evaluated for other JSP-1 inhibitors like quinoxalinylureas (e.g., A17). The compound activates UCP1 through CREB, STAT3, and PPAR pathways, a mechanism absent in standard JSP-1 inhibitors [1].

Adipocyte Biology Thermogenesis Obesity Research

Superior HSC Reconstitution vs. TAME

In a direct head-to-head comparison using an in vivo xenotransplantation model, BML-260-expanded human cord blood hematopoietic stem cells (HSCs) achieved a significantly higher hematopoietic reconstitution capacity than cells expanded with another small molecule, tosyl-L-arginine methyl ester (TAME) [1]. BML-260-treated cells showed increased multilineage engraftment and immune cell content in immunocompromised mice, whereas TAME demonstrated lower reconstitution ability [1]. The study did not report quantitative engraftment percentages but noted a clear qualitative and functional advantage for BML-260.

Hematopoietic Stem Cells Ex Vivo Expansion HSC Transplantation

JSP-1 Potency and Selectivity vs. Analogues

BML-260 is a well-characterized inhibitor of JSP-1 (IC50 = 18 µM) from the rhodanine class [1]. The original SAR study by Cutshall et al. (2005) showed that subtle structural modifications among rhodanine derivatives led to a wide range of IC50 values, from micromolar to sub-micromolar, and varying selectivity profiles against other DSPs [1]. Therefore, a generic 'rhodanine derivative' or a different compound from the same series cannot guarantee the same inhibitory potency or selectivity profile. Specifically, some analogs were found to be less selective against other phosphatases like VHR and MKP-1 [1].

JNK Signaling DUSP22 Phosphatase Inhibition

BML-260 Application Scenarios


JSP-1-Independent Adipocyte Thermogenesis

BML-260 is the only known JSP-1 inhibitor that robustly activates UCP1 and thermogenesis without requiring JSP-1 catalytic inhibition [1]. This makes it an essential tool for any study aiming to dissect JSP-1-dependent vs. independent pathways in adipose biology, brown/beige adipocyte activation, or obesity treatment. Using any other JSP-1 inhibitor would fail to elicit the thermogenic response central to this phenotype [1].

Ex Vivo HSC Expansion with Enhanced Engraftment

For researchers developing clinical-grade HSC expansion protocols, BML-260 has been shown in a direct comparison to be superior to the alternative compound TAME in achieving multilineage engraftment and immune reconstitution in vivo [2]. It is the validated choice for protocols where high reconstitution capacity is a primary endpoint.

Selective JSP-1 Inhibition in JNK Pathway Research

In studies focused on JNK pathway-associated inflammation, proliferation, or cancer, BML-260 provides a defined IC50 of 18 µM against JSP-1 with a characterized selectivity profile from the original SAR study [3]. This is critical for reproducible pathway dissection; using an uncharacterized 'rhodanine derivative' introduces risks of off-target effects on other DSPs like VHR or MKP-1, compromising data integrity [3].

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